![molecular formula C23H23N5O3S B2581023 N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111260-77-5](/img/structure/B2581023.png)

N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

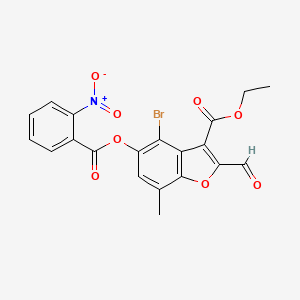

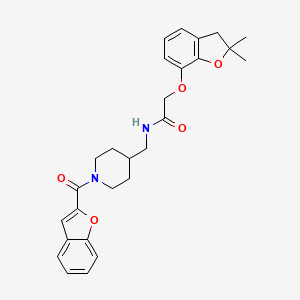

N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Antagonists and Potential Antidepressants

Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, which are structurally related to N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, have been explored for their potential as adenosine receptor antagonists and rapid-onset antidepressants. These compounds show promising activity in Porsolt's behavioral despair model in rats, suggesting their potential as novel antidepressant agents. Their interaction with adenosine A1 and A2 receptors indicates a mechanism of action that involves antagonizing the effects of adenosine, which may underlie their antidepressant effects. Structure-activity relationship (SAR) studies highlight the importance of specific substituents for optimal activity, pointing to a highly selective ligand activity at adenosine receptors (Sarges et al., 1990).

Anticancer Activities

The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been investigated, revealing in vitro anticancer and antibacterial activities. These compounds show selective influence on non-small cell lung and CNS cancer cell lines, highlighting their potential as anticancer agents. The structure of these compounds and their biological activity suggest a promising avenue for the development of new therapeutic agents targeting cancer (Berest et al., 2011).

Diversified Synthesis for Structural Complexity

The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives via Ugi four-component reaction and copper-catalyzed tandem reactions showcases the methodological advancements in creating structurally complex and varied scaffolds. These synthetic strategies enable the rapid access to new compounds with potential for further exploration in various biological activities, including but not limited to anticancer, antibacterial, and receptor antagonist properties (An et al., 2017).

Selective Human A3 Adenosine Receptor Antagonists

The design and synthesis of 1,2,4-triazolo[1,5-a]quinoxaline derivatives as selective human A3 adenosine receptor antagonists have produced compounds with significant potency and selectivity. These compounds offer insights into the structural requirements for receptor binding and activity, contributing to the development of selective antagonists for therapeutic applications. Such selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treatments involving adenosine receptors (Catarzi et al., 2005).

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide Compounds containing the 1,2,4-triazole ring, which is a part of the structure of this compound, have been reported to exhibit antiviral properties . They are also known to intercalate with DNA, suggesting that their targets could be certain types of viruses or DNA .

Mode of Action

The exact mode of action of This compound For instance, they can mimic the purine guanosine cycle, which is one of the mechanisms of action proposed for the antiviral activity of ribavirin, a known 1,2,4-triazole derivative . In addition, compounds with a similar structure have been found to intercalate with DNA .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given that 1,2,4-triazole derivatives can have antiviral properties and can intercalate with dna , it’s plausible that this compound could affect pathways related to viral replication or DNA synthesis and repair.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound 1,2,4-triazole derivatives are generally known for their good pharmacokinetic and pharmacodynamic properties, as well as their resistance to metabolic degradation .

Result of Action

The specific molecular and cellular effects of This compound Based on the known properties of 1,2,4-triazole derivatives, it can be inferred that this compound might inhibit viral replication or interfere with dna synthesis and repair .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the stability of similar compounds, such as 1,2,4-triazole derivatives, can be influenced by factors like temperature .

properties

IUPAC Name |

N-cyclopentyl-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-31-16-9-6-10-17(13-16)32-22-21-26-27(14-20(29)24-15-7-2-3-8-15)23(30)28(21)19-12-5-4-11-18(19)25-22/h4-6,9-13,15H,2-3,7-8,14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUQBZVMIZLRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dimethylphenyl)(8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2580941.png)

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)

![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)

![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)

![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)